molecular formula C8H15N B2788493 6-Azaspiro[2.6]nonane CAS No. 186418-15-5

6-Azaspiro[2.6]nonane

Cat. No.: B2788493
CAS No.: 186418-15-5
M. Wt: 125.215
InChI Key: SUKDJGHHYOXCIW-UHFFFAOYSA-N
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Description

6-Azaspiro[2.6]nonane (CAS: 186418-15-5) is a spirocyclic amine with the molecular formula C₈H₁₅N and a molar mass of 125.21 g/mol . Its structure consists of a six-membered nitrogen-containing ring fused to a two-membered cyclopropane ring, forming a spiro junction at the sixth position.

Properties

IUPAC Name

6-azaspiro[2.6]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-8(3-4-8)5-7-9-6-1/h9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKDJGHHYOXCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[2.6]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,6-diaminohexane with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to yield the desired spiro compound.

Industrial Production Methods: Industrial production of 6-Azaspiro[2.6]nonane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Azaspiro[2.6]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Oxo derivatives of 6-Azaspiro[2.6]nonane.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted azaspiro compounds depending on the reagents used.

Scientific Research Applications

6-Azaspiro[2.6]nonane has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for the development of novel pharmaceuticals, particularly in the design of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Azaspiro[2.6]nonane depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The nitrogen atom in the azaspiro moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The spiro structure provides rigidity and conformational stability, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Key Compounds:

  • 6-Azaspiro[3.4]octane (C₆H₁₁N)
  • 2-Azaspiro[4.4]nonane (C₈H₁₅N)

Findings:

  • Both compounds demonstrated potent antibacterial activity against ESKAPE pathogens (Enterobacter cloacae, Staphylococcus aureus, Enterococcus faecalis), with MIC values in the single-digit mg/mL range .
  • Activity against Pseudomonas aeruginosa was negligible, unlike ciprofloxacin, highlighting structural limitations in target engagement .

Comparison with 6-Azaspiro[2.6]nonane: While 6-azaspiro[2.6]nonane shares a spirocyclic amine backbone, its smaller cyclopropane ring (vs. the 3.4 or 4.4 systems) may alter steric strain and target binding. No antibacterial data for this compound is reported in the evidence.

Key Compounds:

  • 1-Azaspiro[4.4]nonane-6-one (C₈H₁₃NO)
  • 7-Azaspiro[3.5]nonane (C₈H₁₃N)

Findings:

  • 1-Azaspiro[4.4]nonane-6-one was synthesized and resolved into enantiomers for asymmetric catalysis, achieving 86% enantiomeric excess (ee) in hydrogen transfer reactions .
  • 7-Azaspiro[3.5]nonane derivatives served as rigid linkers in CK2α inhibitors, optimizing binding through controlled ring strain and linker length .

Sigma Receptor Ligands and Neuromodulation

Key Compounds:

  • 2,7-Diazaspiro[3.5]nonane (C₇H₁₄N₂)
  • 8,10-Diazabicyclo[4.3.1]decane

Findings:

  • 2,7-Diazaspiro[3.5]nonane derivatives exhibited varied functional profiles as sigma receptor (SR) ligands, with compound 4b showing agonist activity and 5b acting as an antagonist .
  • Diazabicycloalkanes like 8,10-diazabicyclo[4.3.1]decane are precursors for CNS-targeted drugs, including α-7 nicotinic receptor agonists .

Comparison with 6-Azaspiro[2.6]nonane: The absence of a second nitrogen atom in 6-azaspiro[2.6]nonane limits its utility in sigma receptor modulation, where diaza scaffolds are critical for ligand-receptor interactions.

Antimicrobial and Antioxidant Activity

Key Compounds:

  • 1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane (C₇H₁₀N₂O₂)
  • 3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane

Findings:

  • These compounds showed broad-spectrum activity against Gram-negative (Aeromonas hydrophila) and Gram-positive (S. aureus) bacteria, with additional antioxidant properties .
  • Activity depended on substituents; for example, isobutyl groups enhanced antimicrobial potency .

Comparison with 6-Azaspiro[2.6]nonane: The 2.6 system lacks the diaza and keto functional groups critical for dual antimicrobial-antioxidant activity, underscoring the importance of heteroatom placement.

Biological Activity

6-Azaspiro[2.6]nonane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of 6-Azaspiro[2.6]nonane, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

6-Azaspiro[2.6]nonane features a unique spirocyclic structure that incorporates a nitrogen atom within its ring system. This configuration contributes to its distinct chemical properties and biological interactions.

Molecular Formula: C9_{9}H15_{15}N
Molecular Weight: 139.23 g/mol

The biological activity of 6-Azaspiro[2.6]nonane is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitrogen atom in the spiro structure can form hydrogen bonds, enhancing the compound's binding affinity to biological targets. This interaction may modulate enzymatic activity or receptor signaling pathways, leading to observed biological effects.

Antimicrobial Activity

Research indicates that 6-Azaspiro[2.6]nonane exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

Several studies have investigated the anticancer potential of 6-Azaspiro[2.6]nonane. Notably, it has demonstrated antiproliferative effects against different cancer cell lines, suggesting its utility in cancer therapy.

Data Table: Biological Activity Overview

Biological Activity Effectiveness Target Organisms/Cells Reference
AntimicrobialSignificantVarious bacterial strains
AnticancerModerate to highCancer cell lines (e.g., HeLa)

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial activity of 6-Azaspiro[2.6]nonane against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating promising antimicrobial potential.
  • Anticancer Activity Assessment
    • In vitro studies on human cervical cancer cells (HeLa) revealed that treatment with 6-Azaspiro[2.6]nonane resulted in a 50% reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.

Comparative Analysis with Related Compounds

To better understand the unique properties of 6-Azaspiro[2.6]nonane, it is beneficial to compare it with structurally similar compounds:

Compound Name Biological Activity Unique Features
6-Azaspiro[4.4]nonaneModerate anticancer activityDifferent ring size
1,6-Dioxa-4-azaspiro[4.4]nonaneAntimicrobial propertiesContains oxygen in the spiro ring
Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylateAntimicrobial and anticancer activitiesCarbamate group enhances solubility

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